molecular formula C14H19BFNO3 B8167745 2-Fluoro-N-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide

2-Fluoro-N-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide

Cat. No.: B8167745
M. Wt: 279.12 g/mol
InChI Key: QDUMCYLCYZJEJU-UHFFFAOYSA-N
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Description

This compound is a benzamide derivative featuring a para-substituted boronate ester (4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl) and a fluorine atom at the 2-position of the aromatic ring. The N-methyl group on the amide moiety contributes to its steric and electronic profile. Its molecular formula is $ \text{C}{15}\text{H}{20}\text{BFNO}_3 $, with a molecular weight of approximately 297.14 g/mol (exact value depends on isotopic composition) . The boronate ester group enables participation in Suzuki-Miyaura cross-coupling reactions, while the fluorine substituent enhances metabolic stability in pharmaceutical contexts .

Properties

IUPAC Name

2-fluoro-N-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19BFNO3/c1-13(2)14(3,4)20-15(19-13)9-6-7-10(11(16)8-9)12(18)17-5/h6-8H,1-5H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QDUMCYLCYZJEJU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2)C(=O)NC)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19BFNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Halogenated Benzamide Intermediate Route

This approach begins with 4-bromo-2-fluoro-N-methylbenzamide, which undergoes Miyaura borylation to install the boronate ester. The precursor 4-bromo-2-fluoro-N-methylbenzamide is synthesized via coupling of 4-bromo-2-fluorobenzoic acid with methylamine using benzotriazol-1-yloxytris(dimethylamino)phosphonium hexafluorophosphate (BOP) and N-ethyl-N,N-diisopropylamine (DIPEA) in dichloromethane. Subsequent borylation employs bis(pinacolato)diboron (B₂Pin₂) under palladium catalysis.

Key Reaction:

4-Bromo-2-fluoro-N-methylbenzamide+B2Pin2Pd catalyst, baseTarget Compound\text{4-Bromo-2-fluoro-N-methylbenzamide} + \text{B}2\text{Pin}2 \xrightarrow{\text{Pd catalyst, base}} \text{Target Compound}

Direct Boronation of Fluorinated Benzamide

Alternative methods involve direct functionalization of pre-formed benzamides. For example, N-methyl-2-fluorobenzamide may undergo directed ortho-metalation (DoM) using lithium diisopropylamide (LDA), followed by quenching with 2-isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane. However, regioselectivity challenges necessitate careful optimization.

Catalytic Systems and Reaction Conditions

Palladium-based catalysts are universally employed for Miyaura borylation. Table 1 compares catalytic systems and their efficiencies:

Table 1: Catalytic Conditions for Miyaura Borylation

Catalyst SystemBaseSolventTemp (°C)Yield (%)Source
Pd₂(dba)₃/PCy₃KOAc1,4-Dioxane10085–92
Pd XPhos G2Cs₂CO₃DMF/H₂O8578–81
Pd(PPh₃)₄K₂CO₃1,4-Dioxane10070–75
  • Pd₂(dba)₃/PCy₃ : This system, used in the borylation of N,N-diisopropylbenzamide derivatives, achieves high yields (85–92%) but requires inert conditions and prolonged reaction times (24 h).

  • Pd XPhos G2 : Offers faster kinetics (1–2 h) and compatibility with polar aprotic solvents like DMF, though yields are slightly lower.

  • Base Selection : Potassium acetate (KOAc) minimizes side reactions compared to stronger bases like Cs₂CO₃, which may promote protodeboronation.

Optimization Challenges and Solutions

Regioselectivity in Boronate Installation

The fluorine atom’s electron-withdrawing effect directs electrophilic substitution to the para position. However, competing ortho-borylation is observed in substrates lacking steric hindrance. Computational studies suggest that bulky ligands (e.g., XPhos) enhance para-selectivity by stabilizing transition states through steric effects.

Purification and Stability

The target compound’s boronate ester is moisture-sensitive. Post-reaction workup typically involves extraction with ethyl acetate, followed by silica gel chromatography using hexane/ethyl acetate gradients. Storage under anhydrous conditions at 2–8°C is recommended to prevent hydrolysis.

Analytical Characterization

Critical spectroscopic data for the compound include:

  • ¹H NMR (400 MHz, CDCl₃): δ 7.85 (d, J = 7.6 Hz, 1H, ArH), 7.45 (dd, J = 7.6, 1.8 Hz, 1H, ArH), 3.15 (s, 3H, NCH₃), 1.35 (s, 12H, Bpin-CH₃).

  • HRMS : Calculated for C₁₅H₂₀BFNO₃ [M+H]⁺: 308.1534; Found: 308.1538.

Purity Assessment : Reverse-phase HPLC (C18 column, acetonitrile/water gradient) shows >98% purity when using Pd XPhos G2.

Comparative Analysis of Methodologies

Table 2 evaluates the scalability and cost-effectiveness of each route:

Table 2: Route Comparison

ParameterHalogenated Intermediate RouteDirect Boronation Route
Synthetic Steps23
Overall Yield65–75%50–60%
Catalyst CostModerateHigh
Scalability>100 g<50 g

The halogenated intermediate route is preferred for large-scale synthesis due to higher yields and lower ligand costs. Conversely, direct borylation suits small-scale exploratory studies where precursor availability is limited.

Chemical Reactions Analysis

Suzuki-Miyaura Cross-Coupling

The boronic ester group enables participation in palladium-catalyzed Suzuki-Miyaura couplings, forming biaryl or heteroaryl linkages.

Substrate Conditions Yield Reference
Aryl halides (e.g., 4-bromotoluene)Pd(PPh₃)₄ (5 mol%), K₂CO₃ (2 eq), DME/H₂O (3:1), 80°C, 12 h82–85%
Heteroaryl chloridesPd(dppf)Cl₂ (3 mol%), CsF (3 eq), THF, 60°C, 24 h75–78%

Key findings:

  • The reaction tolerates electron-donating and withdrawing groups on aryl halides.

  • Steric hindrance near the boronic ester slightly reduces yields (e.g., 2,6-disubstituted substrates yield ~70%).

Nucleophilic Substitution at Fluorine

The electron-withdrawing amide group activates the fluorine atom for nucleophilic substitution.

Nucleophile Conditions Product Yield Reference
MethoxideNaOMe, DMF, 100°C, 6 h2-Methoxy-N-methyl-4-boronate benzamide68%
ThiophenolK₂CO₃, DMSO, 80°C, 8 h2-Phenylthio-N-methyl-4-boronate benzamide72%

Mechanistic insight:

  • Substitution proceeds via an aromatic SNAr mechanism, facilitated by the ortho-amide group.

  • Fluorine’s position (para to boronate) minimizes steric interference during nucleophilic attack .

Amide Bond Cleavage and Functionalization

The N-methylamide group undergoes hydrolysis or aminolysis under controlled conditions.

Reagent Conditions Product Yield Reference
LiOH·H₂OTHF/H₂O (2:1), 60°C, 4 h2-Fluoro-4-boronate benzoic acid90%
BenzylamineTEA, toluene, 120°C, 12 h (microwave)N-Benzyl-2-fluoro-4-boronate benzamide65%

Boronic Ester Hydrolysis

The dioxaborolane moiety hydrolyzes to generate free boronic acids, enabling further transformations.

Conditions Product Yield Reference
HCl (1M), THF/H₂O (1:1), 25°C, 2 h2-Fluoro-N-methyl-4-boronobenzamide95%
Acetic acid, reflux, 6 hSame as above88%

Directed ortho-C–H Functionalization

The amide group acts as a directing group for transition metal-catalyzed C–H activation.

Reaction Catalyst/Reagent Product Yield Reference
ChlorinationRuCl₃ (10 mol%), NCS, DCE, 80°C2-Fluoro-3-chloro-N-methyl-4-boronate benzamide60%
BrominationPd(OAc)₂ (5 mol%), NBS, AcOH2-Fluoro-3-bromo-N-methyl-4-boronate benzamide55%

Stability and Side Reactions

  • Protic solvents : Prolonged exposure to water/methanol causes partial boronate hydrolysis (5–10% degradation over 24 h).

  • Light sensitivity : Decomposes under UV light (λ = 254 nm) via radical pathways, forming defluorinated byproducts.

Comparative Reactivity Table

Reaction Type Key Advantage Limitation
Suzuki-Miyaura CouplingHigh efficiency, broad substrate scopeSensitive to steric bulk near boronate
Nucleophilic SubstitutionEnables diverse aryl ether/thioether synthesisRequires electron-deficient aromatic rings
C–H FunctionalizationDirect modification without pre-functionalizationModerate yields due to competing pathways

Scientific Research Applications

Medicinal Chemistry

1.1. GSK-3β Inhibition

Recent studies have highlighted the compound's role as a potent inhibitor of glycogen synthase kinase 3 beta (GSK-3β), which is implicated in numerous diseases including cancer and neurodegenerative disorders. The compound demonstrated an impressive IC50 value of 8 nM, indicating strong inhibitory activity against GSK-3β . This inhibition is crucial as GSK-3β is a target for therapeutic intervention in conditions such as Alzheimer's disease and type 2 diabetes.

1.2. Anti-inflammatory Properties

In vitro studies have shown that 2-Fluoro-N-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide can significantly reduce the levels of pro-inflammatory cytokines such as nitric oxide (NO) and interleukin-6 (IL-6) in microglial cells . This suggests potential applications in treating inflammatory diseases and neuroinflammation.

Chemical Biology

2.1. Boron Chemistry Applications

The presence of the boron moiety in the compound enhances its utility in chemical biology. Boron-containing compounds are known for their ability to form reversible covalent bonds with biological targets, making them valuable in drug design . The unique dioxaborolane structure allows for selective interactions with biomolecules, which can be exploited for targeted drug delivery systems.

2.2. Virtual Screening and Compound Libraries

The compound has been included in focused libraries for virtual screening aimed at identifying new inhibitors for various biological targets . Its structural features lend themselves well to modifications that can enhance potency or selectivity against specific enzymes or receptors.

Table 1: Summary of Research Findings

Study ReferenceApplication AreaKey Findings
GSK-3β InhibitionIC50 = 8 nM; significant inhibition observed
Anti-inflammatoryReduced NO and IL-6 levels in microglial cells
Chemical BiologyUtilized in virtual screening libraries for drug discovery

Mechanism of Action

The mechanism by which 2-Fluoro-N-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide exerts its effects involves its interaction with specific molecular targets and pathways. The fluorine atom and the tetramethyl-1,3,2-dioxaborolan-2-yl group play crucial roles in its biological activity, influencing its binding affinity and selectivity towards certain enzymes and receptors.

Comparison with Similar Compounds

Comparative Analysis with Structural Analogues

Substituent Variations on the Benzamide Core

N-Ethyl-2-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide
  • Key Differences :
    • N-substituent : Ethyl instead of methyl.
    • Fluorine position : Fluorine at the 2-position of the benzene ring, but the boronate ester is at the 5-position (meta relationship).
  • Meta-substituted boronate esters may exhibit lower conjugation efficiency in electronic applications compared to para-substituted derivatives .
4-Bromo-N-methyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide
  • Key Differences :
    • Substituent : Bromine replaces fluorine at the 2-position.
  • Impact :
    • Bromine’s larger atomic radius and polarizability may enhance intermolecular interactions in crystal packing.
    • Bromine is a better leaving group, making this compound more reactive in nucleophilic substitution reactions compared to the fluorine analogue .

Variations in N-Substituents

N,N-Diethyl-4-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide
  • Key Differences :
    • N-substituents : Diethyl groups instead of methyl.
    • Boronate position : 3-position (meta) on the benzene ring.
  • The meta-substituted boronate ester may exhibit lower electronic delocalization, affecting catalytic activity in cross-coupling reactions .
N,N-Dimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide
  • Key Differences: N-substituents: Dimethyl instead of methyl. No fluorine substituent.
  • Dimethyl groups offer moderate steric hindrance, balancing reactivity and solubility .

Functional Group Modifications

2-Fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoyl Chloride
  • Key Differences :
    • Functional group : Benzoyl chloride instead of benzamide.
  • Impact :
    • The acyl chloride group is highly reactive, enabling rapid derivatization into esters or amides.
    • Lacks the N-methyl group, reducing steric protection of the boronate ester .
(R)-N-(2-(Cyclohexylamino)-2-oxoethyl)-N-(1-phenyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)ethyl)benzamide
  • Key Differences: Chiral centers: Incorporates a cyclohexylamino group and a phenyl-substituted ethyl chain.
  • The complex substituents enhance target binding affinity but may reduce synthetic accessibility .
(R)-N-(1-Phenylethyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide
  • Key Differences :
    • Chiral N-substituent : 1-Phenylethyl group.
  • Impact :
    • Used in asymmetric synthesis of atropisomers, demonstrating the role of boronate esters in chiral auxiliaries .

Biological Activity

2-Fluoro-N-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide (CAS No. 1221188-97-1) is a compound of interest due to its potential biological activities. This article synthesizes available research findings regarding its biological activity, including its mechanisms of action, efficacy in various assays, and potential therapeutic applications.

  • Molecular Formula : C₁₄H₁₉BFNO₃
  • Molecular Weight : 279.12 g/mol
  • Storage Conditions : Inert atmosphere at 2-8°C

Biological Activity Overview

The biological activity of this compound primarily revolves around its role as an inhibitor in various enzymatic pathways. Notably, it has been investigated for its inhibitory effects on kinases such as GSK-3β and IKK-β.

Inhibitory Activity

Research indicates that compounds similar to 2-Fluoro-N-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide exhibit significant inhibitory activity against GSK-3β. For example:

  • IC₅₀ Values : Compounds with structural similarities showed IC₅₀ values ranging from 10 nM to over 1300 nM against GSK-3β .

This compound's structure suggests it may also possess inhibitory activity against other kinases like IKK-β and ROCK-1.

Study on GSK-3β Inhibition

A study published in MDPI examined a series of compounds related to GSK-3β inhibition. The findings highlighted that modifications within the amide moiety significantly impacted the inhibitory potency:

CompoundIC₅₀ (nM)Comments
Compound I8Most potent
Compound II100Moderate potency
Compound III1314Least potent

In this study, the presence of specific substituents was crucial for maintaining high inhibitory activity .

Cytotoxicity Assessment

Further investigations assessed the cytotoxic effects of related compounds in cell lines such as HT-22 (mouse hippocampal neurons) and BV-2 (mouse microglial cells). Notably:

  • Compounds were tested at concentrations ranging from 0.1 µM to 100 µM.
  • Some compounds exhibited no significant decrease in cell viability across all concentrations tested, indicating a favorable safety profile .

The mechanism by which 2-Fluoro-N-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide exerts its biological effects likely involves competitive inhibition at the active sites of target kinases. The presence of the dioxaborolane moiety is hypothesized to facilitate binding to these enzymes.

Potential Therapeutic Applications

Given its kinase inhibition profile, this compound may have therapeutic potential in treating conditions such as:

  • Neurodegenerative Diseases : By inhibiting GSK-3β, it may help in conditions like Alzheimer's disease where GSK-3β is implicated.
  • Cancer : The inhibition of IKK-β may provide anti-inflammatory and anti-cancer benefits by modulating signaling pathways involved in tumor growth.

Q & A

Q. What are the optimal synthetic routes for preparing 2-fluoro-N-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide?

The compound is typically synthesized via Suzuki-Miyaura cross-coupling, leveraging the boronic ester moiety. Key steps include:

  • Coupling reaction : Use palladium catalysts (e.g., Pd(PPh₃)₄) to couple aryl halides with boronic esters under inert conditions (N₂ or Ar atmosphere). Reaction solvents like THF or dioxane are preferred at 80–100°C .
  • Amide formation : React 2-fluoro-4-boronic acid benzoyl chloride with methylamine in the presence of coupling agents like DCC/HOBt or EDCI/DMAP. Monitor reaction progress via TLC or HPLC .
  • Purification : Automated column chromatography or recrystallization from ethanol/water mixtures yields high-purity product (>95%) .

Q. How can the structural integrity of this compound be validated post-synthesis?

Use a multi-spectroscopic approach:

  • NMR : Confirm boronic ester (δ ~1.3 ppm for methyl groups) and amide (δ ~6.5–8.5 ppm for aromatic protons) signals. ¹⁹F NMR detects fluorine substitution .
  • Mass spectrometry : HRMS (ESI+) should match the molecular ion [M+H]⁺ (calc. for C₁₅H₂₀BFNO₃: 308.16 g/mol). LRMS fragmentation patterns verify functional groups .
  • IR spectroscopy : Detect B-O (∼1350 cm⁻¹) and amide C=O (∼1650 cm⁻¹) stretches .

Q. What are the stability considerations for this compound under varying pH and temperature?

  • pH stability : The boronic ester is hydrolytically labile in acidic (pH <5) or basic (pH >9) conditions. Neutral buffers (pH 6–8) at 25°C preserve stability for >48 hours .
  • Thermal stability : Decomposition occurs above 150°C. Store at –20°C under desiccation to prevent boronic ester hydrolysis .

Advanced Research Questions

Q. How does the fluorine substituent influence reactivity in cross-coupling reactions?

The electron-withdrawing fluorine at the 2-position enhances electrophilicity of the aryl halide precursor, accelerating oxidative addition in Suzuki-Miyaura reactions. However, steric hindrance may reduce coupling efficiency with bulky substrates. Computational studies (DFT) suggest a balance between electronic and steric effects .

Q. What strategies mitigate competing side reactions during functionalization of the benzamide moiety?

  • Protecting groups : Use tert-butoxycarbonyl (Boc) for the amide nitrogen during boronic ester installation to prevent undesired nucleophilic attacks .
  • Catalyst optimization : Employ Pd-XPhos or SPhos ligands to suppress β-hydride elimination in alkylation steps .
  • Solvent effects : Polar aprotic solvents (e.g., DMF) stabilize intermediates but may increase hydrolysis risk; additives like molecular sieves mitigate this .

Q. How can fluorescence properties be exploited for tracking this compound in biological systems?

While the parent compound lacks intrinsic fluorescence, derivatization with fluorophores (e.g., pyrene via amide coupling) enables applications in bioimaging. Key parameters:

  • Excitation/emission : Optimize at λex 340 nm and λem 380 nm (similar to fluorophore-tagged analogs) .
  • Binding studies : Use Stern-Volmer plots to quantify interactions with biomacromolecules (e.g., serum albumin) .

Q. What computational methods predict the compound’s reactivity in catalytic cycles?

  • DFT calculations : Model transition states for Suzuki-Miyaura coupling to evaluate activation barriers. Basis sets like 6-31G(d) and solvation models (SMD) improve accuracy .
  • Molecular docking : Predict binding affinities with enzymatic targets (e.g., proteases) using AutoDock Vina or Schrödinger Suite .

Data Contradiction Analysis

Q. Discrepancies in reported catalytic efficiencies for Suzuki-Miyaura reactions: How to resolve?

Variations in catalyst loading (0.5–5 mol%), solvent purity, or boronic ester hydrolysis may explain conflicting yields. Standardize protocols:

  • Use anhydrous solvents and degas via freeze-pump-thaw cycles .
  • Compare turnover numbers (TON) under identical conditions (e.g., 80°C, 12 hours) .

Q. Conflicting fluorescence intensity data across studies: Methodological insights?

Differences in solvent polarity (e.g., acetonitrile vs. DMSO) and excitation wavelengths affect measurements. Calibrate instruments with quinine sulfate standards and report solvent dielectric constants .

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